LCS3

Redox Biology Thioredoxin Reductase Glutathione Reductase

LCS3 (N-(4-chlorophenyl)-5-nitrofuran-2-carboxamide) is a reversible, uncompetitive inhibitor of glutathione disulfide reductase (GSR) and thioredoxin reductase 1 (TXNRD1), with IC₅₀ values of 3.3 µM and 3.8 µM, respectively. Identified from a phenotypic screen of approximately 190,000 compounds, LCS3 was selected for its ability to selectively impair the growth of human lung adenocarcinoma (LUAD) cells while sparing normal lung cells.

Molecular Formula C11H7ClN2O4
Molecular Weight 266.64 g/mol
Cat. No. B5847662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLCS3
Molecular FormulaC11H7ClN2O4
Molecular Weight266.64 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=O)C2=CC=C(O2)[N+](=O)[O-])Cl
InChIInChI=1S/C11H7ClN2O4/c12-7-1-3-8(4-2-7)13-11(15)9-5-6-10(18-9)14(16)17/h1-6H,(H,13,15)
InChIKeyJDBZJNUHQINERI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





LCS3: A Dual GSR/TXNRD1 Inhibitor with Validated Selectivity for Lung Adenocarcinoma Cells


LCS3 (N-(4-chlorophenyl)-5-nitrofuran-2-carboxamide) is a reversible, uncompetitive inhibitor of glutathione disulfide reductase (GSR) and thioredoxin reductase 1 (TXNRD1), with IC₅₀ values of 3.3 µM and 3.8 µM, respectively [1]. Identified from a phenotypic screen of approximately 190,000 compounds, LCS3 was selected for its ability to selectively impair the growth of human lung adenocarcinoma (LUAD) cells while sparing normal lung cells [2]. The compound induces oxidative stress via dual inhibition of the glutathione and thioredoxin antioxidant pathways, leading to ROS accumulation and apoptosis in sensitive LUAD cell lines [1].

Why Off-the-Shelf Reductase Inhibitors Cannot Replace LCS3 in Lung Cancer Research


Substituting LCS3 with another GSR or TXNRD1 inhibitor—such as auranofin, TRi-1, or 2-AAPA—is not functionally equivalent and risks invalidating experimental outcomes. LCS3 is a reversible, uncompetitive dual inhibitor that simultaneously engages both the glutathione and thioredoxin pathways, a mechanism validated by thermal proteome profiling (TPP) and enzymatic assays [1]. In contrast, many comparator compounds exhibit irreversible binding (e.g., auranofin, TRi-1) [2][3], target only a single reductase (e.g., TRi-1) [3], or demonstrate higher cytotoxicity in non-transformed cells . Crucially, LCS3 has been shown to be effective in 24 of 25 NSCLC cell lines at low micromolar concentrations (IC₅₀ <5 µM) while showing minimal activity in non-transformed lung cells (IC₅₀ >10 µM) [1], a selectivity profile not uniformly documented for alternative inhibitors. These mechanistic and selectivity differences mean that LCS3 cannot be replaced by generic reductase inhibitors without altering the redox stress phenotype and potentially confounding downstream results.

LCS3 Quantitative Differentiation: Head-to-Head Data vs. Closest Analogs


LCS3 Exhibits Dual GSR/TXNRD1 Inhibition with Comparable Micromolar Potency, Unlike Auranofin and TRi-1 Which Preferentially Target TXNRD1

LCS3 is a dual inhibitor of GSR and TXNRD1 with IC₅₀ values of 3.3 µM and 3.8 µM, respectively [1]. In contrast, auranofin is a potent TXNRD1 inhibitor (IC₅₀ = 0.2 µM) but does not significantly inhibit GSR at comparable concentrations [2]. Similarly, TRi-1 is a highly potent and specific TXNRD1 inhibitor (IC₅₀ = 12 nM) with minimal GSR inhibition [3]. 2-AAPA inhibits both GR and TrxR but with approximately 2-fold lower potency for each (IC₅₀ = 6.7 µM and 8.7 µM, respectively) [4]. The dual, balanced inhibition of GSR and TXNRD1 by LCS3 is unique among these comparators.

Redox Biology Thioredoxin Reductase Glutathione Reductase

LCS3 Demonstrates High Selectivity for NSCLC Cell Lines Over Non-Transformed Lung Cells

In a panel of 25 NSCLC cell lines, LCS3 inhibited the growth of 24 lines with IC₅₀ values <5 µM, while two non-transformed lung cell lines showed IC₅₀ values >10 µM, representing at least a 2-fold selectivity window [1]. This selectivity is further evidenced by a lethality assay where LCS3 induced significant cell death in sensitive LUAD lines but not in normal lung cells [1]. In contrast, auranofin exhibits potent cytotoxicity against both cancer and non-cancer cells at similar concentrations (IC₅₀ ~2.5 µM in some normal cells) [2], and TRi-1 has a mean IC₅₀ of 6.41 µM across the NCI-60 panel with variable selectivity [3]. The specific selectivity of LCS3 for NSCLC cells is a critical differentiator.

Non-Small Cell Lung Cancer Selectivity Cytotoxicity

LCS3 Acts via a Reversible, Uncompetitive Mechanism Distinct from Irreversible Inhibitors

LCS3 inhibits GSR and TXNRD1 through a reversible, uncompetitive mechanism, as demonstrated by Lineweaver-Burk analysis and desalting experiments [1]. In contrast, auranofin binds irreversibly to the selenocysteine residue of TXNRD1 via a gold-selenium covalent bond [2], and TRi-1 is an irreversible inhibitor of cytosolic TXNRD1 [3]. The reversible nature of LCS3 binding allows for more precise temporal control in pulse-chase experiments and may reduce cumulative off-target effects associated with irreversible alkylation. Pre-incubation of GSR with LCS3 does not increase inhibition, confirming the lack of time-dependent irreversible binding, whereas the covalent inhibitor 2-AAPA shows increased inhibition with longer pre-incubation [1].

Mechanism of Action Reversible Inhibition Uncompetitive

LCS3 Efficacy Correlates with Dual Glutathione and Thioredoxin Pathway Suppression In Situ

Treatment of sensitive LUAD cells (H23, H1650) with LCS3 (3 µM) significantly decreases the GSH/GSSG ratio, indicating glutathione pathway inhibition, and shifts PRDX1 to its oxidized state, indicating thioredoxin pathway inhibition [1]. This dual pathway suppression is not observed with single-pathway inhibitors. For instance, auranofin primarily affects PRDX1 oxidation (thioredoxin pathway) but has a lesser effect on GSH/GSSG ratios at comparable concentrations [2]. The combined suppression of both major antioxidant systems by LCS3 results in synergistic ROS accumulation and apoptosis, a phenotype that cannot be recapitulated by targeting either pathway alone.

Glutathione Metabolism Thioredoxin Pathway Redox Homeostasis

LCS3 Application Scenarios: Where Dual Reductase Inhibition Provides a Decisive Advantage


Dissecting Compensatory Redox Mechanisms in Lung Adenocarcinoma

LCS3's balanced dual inhibition of GSR and TXNRD1 makes it the compound of choice for experiments requiring simultaneous blockade of both the glutathione and thioredoxin antioxidant pathways. In LUAD cell lines such as H23 and H1650, LCS3 treatment reliably decreases the GSH/GSSG ratio and oxidizes PRDX1, allowing researchers to study how cancer cells respond when both major redox systems are compromised [1]. Single-pathway inhibitors (e.g., auranofin, TRi-1) fail to fully suppress compensatory mechanisms, often resulting in incomplete oxidative stress phenotypes.

Selective Cytotoxicity Screening in NSCLC Panels

Given its validated selectivity for NSCLC cell lines (IC₅₀ <5 µM in 24/25 lines) over non-transformed lung cells (IC₅₀ >10 µM), LCS3 is ideally suited for large-scale viability screens to identify genetic or metabolic determinants of sensitivity to redox stress in lung cancer . The high selectivity index reduces confounding effects from normal cell toxicity, enabling cleaner identification of cancer-specific vulnerabilities.

Mechanistic Studies of Reversible vs. Irreversible Reductase Inhibition

LCS3's reversible, uncompetitive binding mechanism distinguishes it from irreversible inhibitors like auranofin and TRi-1 [2]. This property is critical for time-resolved studies of enzyme inhibition and recovery, such as washout experiments to assess the durability of oxidative stress or the kinetics of antioxidant pathway reactivation. The lack of covalent adduct formation also minimizes artifacts in proteomic analyses (e.g., thermal proteome profiling, TPP) where irreversible binding can alter target thermal stability profiles [3].

Combination Therapy Models Targeting Redox Vulnerabilities

LCS3 has been shown to sensitize LUAD cells to further oxidative insult, such as treatment with TBHP or exogenous ROS [1]. This makes LCS3 a valuable tool for preclinical studies exploring combination strategies that pair dual reductase inhibition with radiotherapy, chemotherapy (e.g., cisplatin), or other ROS-inducing agents. The compound's well-defined selectivity profile ensures that observed synergies are attributable to redox pathway suppression rather than general cytotoxicity.

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